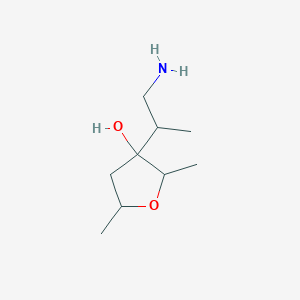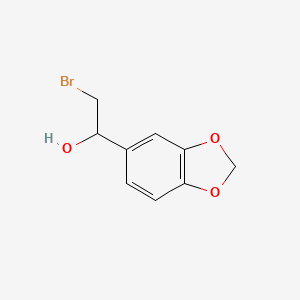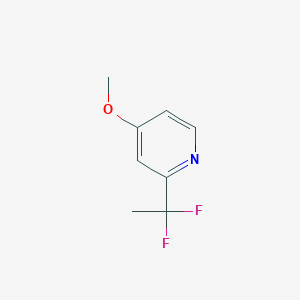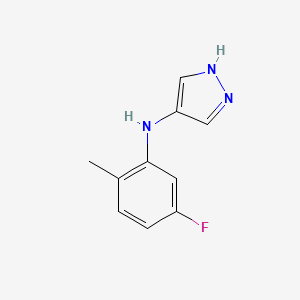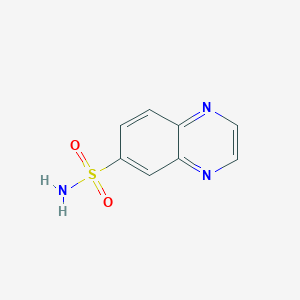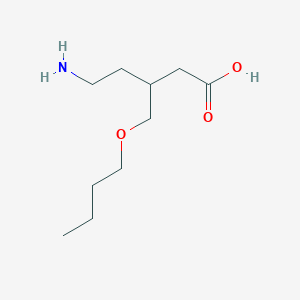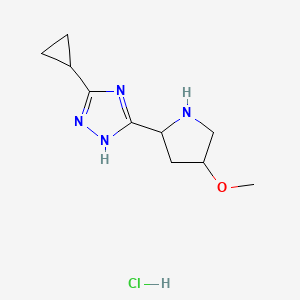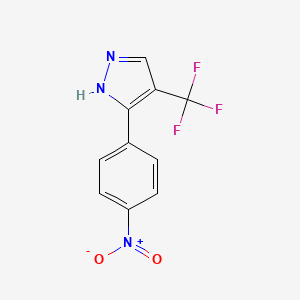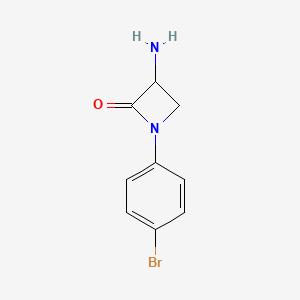
3-Amino-1-(4-bromophenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4-bromophenyl)azetidin-2-one is a nitrogen-containing heterocyclic compound. It is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound’s structure consists of an azetidinone ring substituted with an amino group and a bromophenyl group, contributing to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and azetidin-2-one.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 4-bromobenzaldehyde and azetidin-2-one in the presence of a suitable catalyst.
Amination: The intermediate undergoes amination using ammonia or an amine source to introduce the amino group at the 3-position of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
化学反应分析
Types of Reactions
3-Amino-1-(4-bromophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduced forms, including primary or secondary amines.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
3-Amino-1-(4-bromophenyl)azetidin-2-one finds applications in multiple fields:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Amino-1-(4-bromophenyl)azetidin-2-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s azetidinone ring and amino group enable it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
4-(3-bromophenyl)azetidin-2-one: Similar structure but lacks the amino group at the 3-position.
3-Amino-4-(4-bromo-phenyl)-1-methyl-azetidin-2-one: Contains a methyl group at the 1-position, altering its reactivity and properties.
Uniqueness
3-Amino-1-(4-bromophenyl)azetidin-2-one is unique due to the presence of both the amino group and bromophenyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
3-amino-1-(4-bromophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13/h1-4,8H,5,11H2 |
InChI 键 |
BYRSAVKQQHFGCV-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)
